[2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a unique structure combining a pyrimidine ring with an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common method includes the initial formation of the pyrimidine ring, followed by the construction of the octahydrocyclopenta[c]pyrrole moietySpecific reagents and conditions may include the use of 3-chloroperbenzoic acid (m-CPBA) for oxidation reactions and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
[2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for [2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
What sets [2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[2-(5-methylpyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C13H19N3O/c1-10-5-14-12(15-6-10)16-7-11-3-2-4-13(11,8-16)9-17/h5-6,11,17H,2-4,7-9H2,1H3 |
InChI Key |
BPCXNOHVARYFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
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